molecular formula C15H14O2 B14754932 2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde

2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B14754932
M. Wt: 226.27 g/mol
InChI Key: PWFUPLPMPFFURY-UHFFFAOYSA-N
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Description

2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an ethoxy group at the second position and an aldehyde group at the third position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the ethylation of 2-hydroxy-[1,1’-biphenyl]-3-carbaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromo-[1,1’-biphenyl]-3-carbaldehyde and ethylboronic acid. This reaction is performed under an inert atmosphere using a palladium catalyst and a base such as potassium phosphate in a solvent like toluene.

Industrial Production Methods

Industrial production of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Ethoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-[1,1’-biphenyl]-3-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure with the aldehyde group at the fourth position.

    2-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the compound with a carboxylic acid group.

Uniqueness

2-Ethoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the ethoxy and aldehyde groups on the biphenyl structure

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-ethoxy-3-phenylbenzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-13(11-16)9-6-10-14(15)12-7-4-3-5-8-12/h3-11H,2H2,1H3

InChI Key

PWFUPLPMPFFURY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1C2=CC=CC=C2)C=O

Origin of Product

United States

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